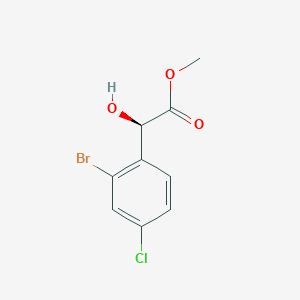

Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate

描述

Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is a chiral ester featuring a phenyl ring substituted with bromine (2-position) and chlorine (4-position), along with a hydroxyl and methoxycarbonyl group at the α-carbon (Figure 1). This compound belongs to a class of mandelic acid derivatives widely used as intermediates in pharmaceutical synthesis, particularly for antiplatelet agents like Clopidrogel (Plavix) . The (2R)-configuration is critical for biological activity, as enantiomeric purity directly impacts pharmacological efficacy.

属性

IUPAC Name |

methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONCLNPDYMCKNA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C=C(C=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction may be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The specific synthetic route may involve:

Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring.

Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and catalyst concentration.

化学反应分析

Types of Reactions

Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted phenyl derivatives.

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol or alkane.

Hydrolysis: Formation of the carboxylic acid and methanol.

科学研究应用

Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate may have applications in various fields:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in biochemical studies involving esterases.

Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes such as esterases, leading to hydrolysis and release of the corresponding acid and alcohol. The molecular targets and pathways involved would vary based on the biological system and the specific functional groups present.

相似化合物的比较

Key Features :

- Molecular Formula : C₉H₈BrClO₃ (calculated from structural analogs in , and 12).

- Stereochemistry : The (2R)-configuration ensures optimal binding to biological targets.

- Applications : Intermediate in drug synthesis; structural analogs are used in cardiovascular therapeutics .

Structural Analogs and Positional Isomers

The compound’s reactivity, solubility, and crystallinity are influenced by halogen substitution patterns and stereochemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Structural and Physicochemical Properties

生物活性

Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This compound is characterized by a bromine and chlorine-substituted phenyl ring, which influences its chemical behavior and biological interactions. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H8BrClO3

- CAS Number: 2382393-07-7

The synthesis of this compound typically involves the esterification of a corresponding carboxylic acid with methanol, often catalyzed by acids like sulfuric or hydrochloric acid. The introduction of bromine and chlorine is achieved through electrophilic aromatic substitution reactions.

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes, particularly esterases. These enzymes catalyze the hydrolysis of esters, leading to the release of the corresponding acid and alcohol. This reaction is significant in biochemical studies where the compound may serve as a substrate or inhibitor.

Mechanism of Action:

The compound's mechanism of action primarily involves:

- Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid.

- Substitution Reactions: The halogen substituents on the phenyl ring can participate in further chemical transformations.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development and biochemical research. For instance, it may be utilized in designing molecules with specific pharmacological properties due to its unique structural features.

Case Studies

-

Antiplatelet Activity: In a study investigating compounds related to clopidogrel, methyl esters like this compound were noted for their ability to undergo esterase-mediated hydrolysis, which may enhance their antiplatelet activity compared to traditional drugs .

- Experimental Design: Male Wistar rats were administered various doses of related compounds, and blood samples were collected to analyze pharmacokinetic parameters.

- Results: Compounds exhibited varying levels of active metabolites over time, indicating potential for improved therapeutic efficacy.

- Biochemical Studies: The compound has been suggested for use in biochemical assays that involve enzyme kinetics and substrate specificity studies. Its unique halogen substituents could influence enzyme interactions differently than non-substituted analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2R)-2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate | Structure | Potentially similar enzymatic interactions |

| Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate | Structure | Studied for anti-inflammatory properties |

The presence of both bromine and chlorine makes this compound distinct from its analogs. This unique combination can affect its reactivity and interaction with biological targets, potentially leading to novel therapeutic applications.

常见问题

Q. What are the recommended synthetic routes for preparing Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of (R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid using methanol under acid catalysis. details a two-step procedure:

Step 1 : React (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid with methanol and catalytic sulfuric acid to form the methyl ester.

Step 2 : Introduce bromine and chlorine substituents via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions.

Optimization includes using anhydrous solvents (e.g., dichloromethane) and triethylamine to neutralize HCl byproducts. Column chromatography (petroleum ether/ethyl acetate, 4:1) achieves >95% purity .

Q. How is the compound purified and characterized to confirm its structural integrity?

- Methodological Answer :

- Purification : Silica gel column chromatography with gradient elution (petroleum ether:ethyl acetate) removes unreacted precursors. Recrystallization from ethanol/water mixtures enhances purity .

- Characterization :

- NMR : and NMR identify substituents (e.g., aromatic protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).

- X-ray crystallography : SHELXL () refines crystal structures, confirming stereochemistry via Flack parameter analysis. ORTEP-3 () visualizes intermolecular interactions (e.g., halogen bonding in ) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS H227: flammable liquid).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or frontier orbital energies (HOMO-LUMO gaps) arise from approximations in density functional theory (DFT). To address this:

Validate DFT methods : Compare B3LYP/6-311+G(d,p) results with experimental UV-Vis spectra.

Incorporate solvent effects : Use polarizable continuum models (PCM) for solvatochromic shifts.

highlights the Colle-Salvetti correlation-energy method for refining electron density models, improving agreement with experimental data .

Q. What strategies are effective for controlling stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)-2-phenylglycinol to direct asymmetric induction during esterification.

- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

demonstrates that racemization during silica gel chromatography can be mitigated by low-temperature (4°C) elution and acidic additives (e.g., 0.1% TFA) .

Q. How does the compound’s halogen-bonding network influence its crystallographic behavior?

- Methodological Answer : The bromine and chlorine atoms engage in C–X···O (X = Br, Cl) interactions (3.0–3.2 Å), stabilizing the crystal lattice. SHELXL refinement ( ) identifies these via Hirshfeld surface analysis. For example, in , Cl1···O4 halogen bonding (3.018 Å) contributes to a monoclinic P2 space group. Thermal ellipsoid plots (ORTEP-3) visualize anisotropic displacement parameters .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

- Methodological Answer : It serves as a precursor to antiplatelet agents like Clopidogrel. Key steps:

Sulfonylation : React with 3-nitrobenzenesulfonyl chloride () to form a leaving group.

Nucleophilic substitution : Replace the sulfonyloxy group with thienopyridine moieties.

The stereochemistry at C2 dictates bioactivity; incorrect configuration reduces platelet inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。